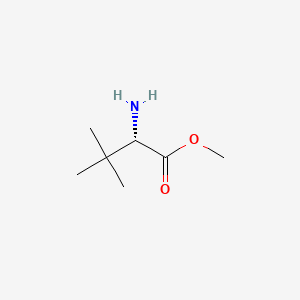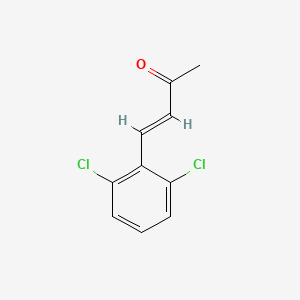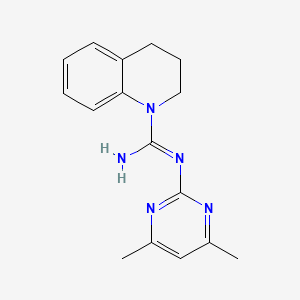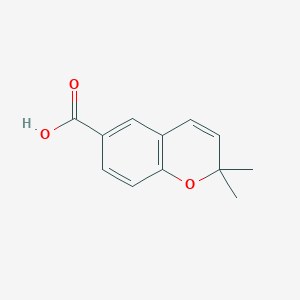
Ácido 2,2-dimetil-2H-croman-6-carboxílico
Descripción general
Descripción
2,2-Dimethyl-2H-chromene-6-carboxylic acid is an organic compound with the molecular formula C12H12O3. It is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2H-chromene-6-carboxylic acid has several scientific research applications:
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-2H-chromene-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in the biosynthesis of ergosterol, such as ERG4 and ERG24, which are crucial for fungal cell membrane integrity . The nature of these interactions often involves the inhibition of enzyme activity, leading to disruptions in ergosterol biosynthesis and subsequent antifungal effects.
Cellular Effects
The effects of 2,2-Dimethyl-2H-chromene-6-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that 2,2-Dimethyl-2H-chromene-6-carboxylic acid can induce changes in gene expression related to stress response and metabolic pathways . Additionally, it has been observed to affect cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-2H-chromene-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, 2,2-Dimethyl-2H-chromene-6-carboxylic acid has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-2H-chromene-6-carboxylic acid can change over time. This compound exhibits stability under certain conditions, but it may degrade under others, affecting its long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 2,2-Dimethyl-2H-chromene-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-2H-chromene-6-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antifungal activity, without significant toxicity . At higher doses, 2,2-Dimethyl-2H-chromene-6-carboxylic acid can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2,2-Dimethyl-2H-chromene-6-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. The interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, impacting cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-2H-chromene-6-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2,2-Dimethyl-2H-chromene-6-carboxylic acid within tissues is influenced by its affinity for certain transporters and binding proteins, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-2H-chromene-6-carboxylic acid is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization to particular subcellular regions allows 2,2-Dimethyl-2H-chromene-6-carboxylic acid to interact with specific biomolecules and exert its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2H-chromene-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . Another method includes the oxidation of 6-formylchromene to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of 2,2-dimethyl-2H-chromene-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: This compound is similar in structure but contains a nitrile group instead of a carboxylic acid group.
2,2-Dimethyl-6-chromanecarboxylic acid: Another closely related compound with similar chemical properties.
Uniqueness
2,2-Dimethyl-2H-chromene-6-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2,2-dimethylchromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXICIBPYBONRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415747 | |
| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anofinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34818-56-9 | |
| Record name | Anofinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34818-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anofinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 °C | |
| Record name | Anofinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 2,2-Dimethyl-2H-chromene-6-carboxylic acid?
A1: 2,2-Dimethyl-2H-chromene-6-carboxylic acid, also known as anofinic acid, has been isolated from various plant and fungal sources. Research indicates its presence in:
- Piper species: Studies have identified this compound in the leaves of Piper mollicomum and Piper lhotzkyanum, contributing to their antifungal properties.
- Endophytic Fungi: Cochliobolus sp. IFB-E039, an endophytic fungus residing in the roots of Cynodon dactylon (a type of grass), has been found to produce this compound along with other tetrahydrochromanone derivatives.
Q2: How is 2,2-Dimethyl-2H-chromene-6-carboxylic acid typically characterized?
A2: This compound's structure is determined through spectroscopic analysis, primarily using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.
- NMR Spectroscopy: Both 1H and 13C NMR are employed, providing detailed information about the hydrogen and carbon atoms within the molecule, respectively. This helps in determining the connectivity and arrangement of atoms in the compound.
- Mass Spectrometry: This technique helps determine the molecular weight of the compound, further confirming its identity.
Q3: Has 2,2-Dimethyl-2H-chromene-6-carboxylic acid demonstrated any notable biological activity?
A3: While research on this compound is ongoing, some studies highlight its potential antifungal properties:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
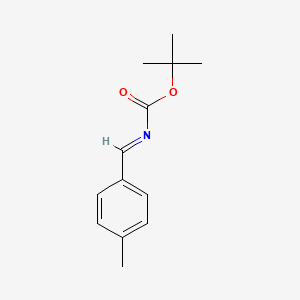
![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)
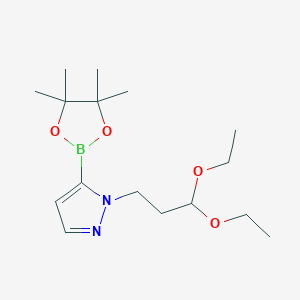
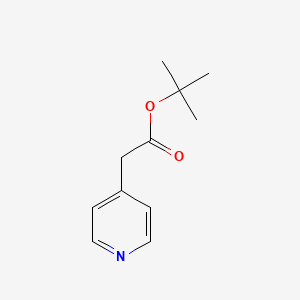
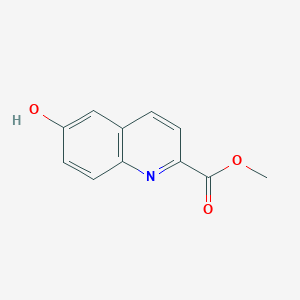
![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)
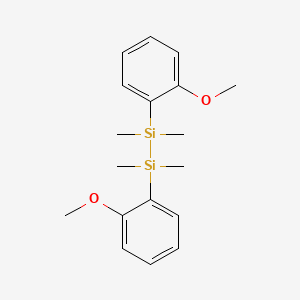
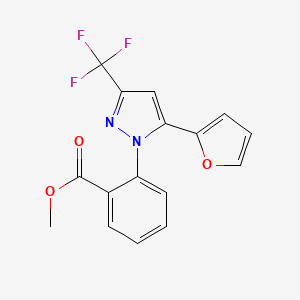
![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)
